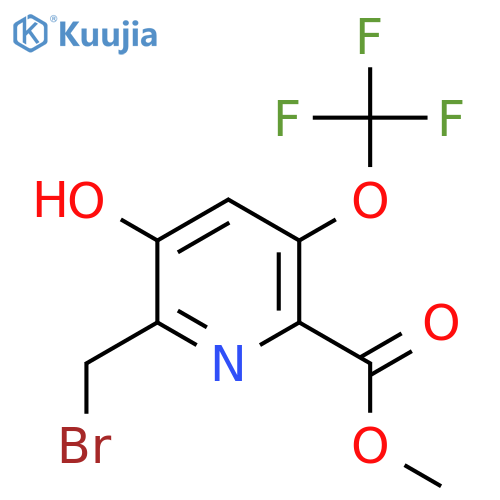Cas no 1806137-56-3 (Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate)

1806137-56-3 structure
商品名:Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate
CAS番号:1806137-56-3
MF:C9H7BrF3NO4
メガワット:330.055392503738
CID:4815314
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate
-
- インチ: 1S/C9H7BrF3NO4/c1-17-8(16)7-6(18-9(11,12)13)2-5(15)4(3-10)14-7/h2,15H,3H2,1H3
- InChIKey: NFAOMRWRNDODRU-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CC(=C(C(=O)OC)N=1)OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.6
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098176-1g |
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate |
1806137-56-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
1806137-56-3 (Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
